(2-Guanidinoethyl)trimethylammonium iodide hydriodide (2-Guanidinoethyl)trimethylammonium iodide hydriodide
Brand Name: Vulcanchem
CAS No.: 91747-51-2
VCID: VC4132156
InChI: InChI=1S/C6H17N4.2HI/c1-10(2,3)5-4-9-6(7)8;;/h4-5H2,1-3H3,(H4,7,8,9);2*1H/q+1;;/p-1
SMILES: C[N+](C)(C)CC[NH+]=C(N)N.[I-].[I-]
Molecular Formula: C6H18I2N4
Molecular Weight: 400.04 g/mol

(2-Guanidinoethyl)trimethylammonium iodide hydriodide

CAS No.: 91747-51-2

Cat. No.: VC4132156

Molecular Formula: C6H18I2N4

Molecular Weight: 400.04 g/mol

* For research use only. Not for human or veterinary use.

(2-Guanidinoethyl)trimethylammonium iodide hydriodide - 91747-51-2

Specification

CAS No. 91747-51-2
Molecular Formula C6H18I2N4
Molecular Weight 400.04 g/mol
IUPAC Name 2-(diaminomethylideneazaniumyl)ethyl-trimethylazanium;diiodide
Standard InChI InChI=1S/C6H17N4.2HI/c1-10(2,3)5-4-9-6(7)8;;/h4-5H2,1-3H3,(H4,7,8,9);2*1H/q+1;;/p-1
Standard InChI Key GQKIIPRFXKQHIL-UHFFFAOYSA-M
SMILES C[N+](C)(C)CC[NH+]=C(N)N.[I-].[I-]
Canonical SMILES C[N+](C)(C)CC[NH+]=C(N)N.[I-].[I-]

Introduction

(2-Guanidinoethyl)trimethylammonium iodide hydriodide is a quaternary ammonium salt with unique structural and functional characteristics. It features a positively charged trimethylammonium group and a guanidine moiety, which contribute to its ionic nature and biological activity. This compound has generated interest in fields such as biochemistry, pharmacology, and materials science due to its antimicrobial potential and ability to interact with biological membranes.

Synthesis

The synthesis of (2-Guanidinoethyl)trimethylammonium iodide hydriodide typically involves:

  • Preparation of a Guanidine Derivative: Reacting guanidine precursors with alkylating agents.

  • Quaternization Reaction: Introducing the trimethylammonium group by reacting with trimethylamine salts.

  • Salt Formation: Adding iodide and hydriodide ions to stabilize the final product.

This multi-step process allows for customization of the compound's properties by modifying starting materials or reaction conditions.

Biological Activity

Compounds containing guanidine and quaternary ammonium groups are known for their antimicrobial and antiviral properties. The biological activity of (2-Guanidinoethyl)trimethylammonium iodide hydriodide arises from:

  • Membrane Interaction: The cationic nature enables binding to negatively charged microbial cell membranes, disrupting their integrity.

  • Potential Cytotoxicity: Studies suggest it may induce cell lysis in pathogens, making it a candidate for antimicrobial applications.

ActivityMechanism
AntimicrobialDisrupts microbial membranes
AntiviralInhibits viral replication
Drug Delivery PotentialEnhances solubility and transport of drugs

Applications

This compound's unique properties make it suitable for various applications:

  • Antimicrobial Agent: Effective against bacteria and viruses due to its membrane-disrupting capability.

  • Drug Delivery Systems: Its solubility and ionic nature make it a potential carrier for therapeutic agents.

  • Biochemical Research: Used in studies involving membrane interactions and protein binding.

Comparative Analysis

To better understand the significance of (2-Guanidinoethyl)trimethylammonium iodide hydriodide, it is compared with similar compounds:

Compound NameStructure TypePrimary UseUnique Features
(2-Guanidinoethyl)trimethylammonium iodide hydriodideQuaternary Ammonium SaltAntimicrobial AgentGuanidine moiety enhances activity
Benzalkonium ChlorideQuaternary Ammonium SaltDisinfectantBroad-spectrum activity
Cetyltrimethylammonium BromideQuaternary Ammonium SaltSurfactant/AntimicrobialUsed in personal care products

Research Findings

  • Optimize its synthesis for industrial-scale production.

  • Investigate potential cytotoxic effects on human cells.

  • Explore its efficacy in drug delivery systems.

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